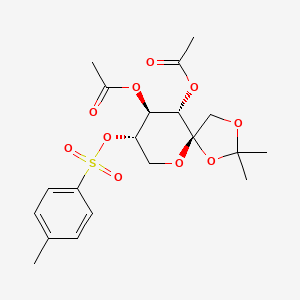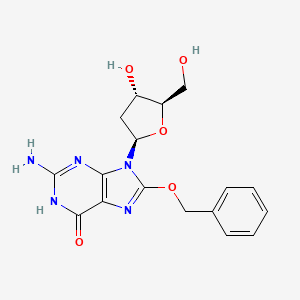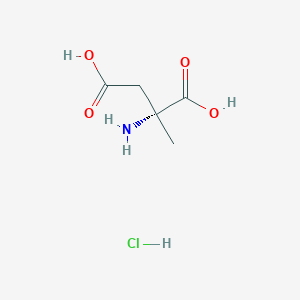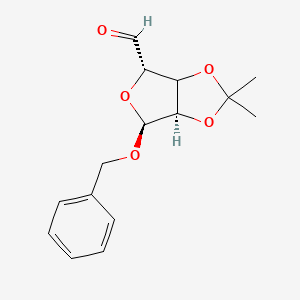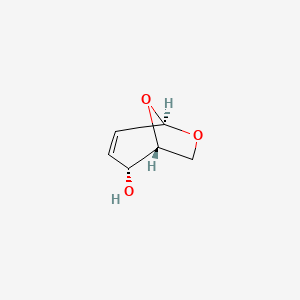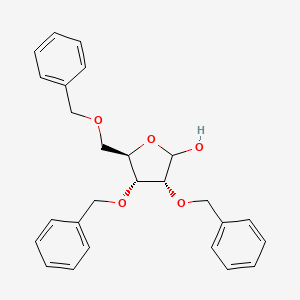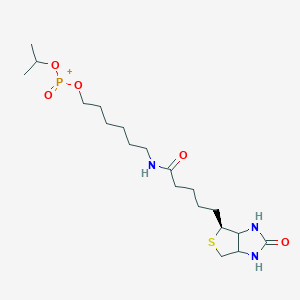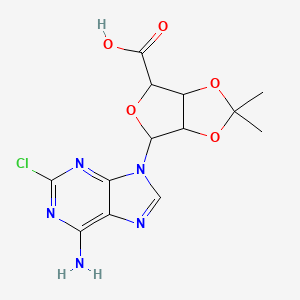
2-Chloroadenosine-5'-carboxy-2',3'-acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-chloroadenosine derivatives involves several steps from commercially available substrates, achieving notable yields while avoiding toxic metal catalysts. The method described by Xia Ran et al. (2016) synthesizes 2-chloroadenosine from 2’,3’,5’-tri-O-acetylguansine through a three-step process with a 72% total yield, showcasing an industrially attractive route due to its use of cheap starting materials and the avoidance of toxic catalysts (Xia Ran et al., 2016).
Molecular Structure Analysis
The molecular structure and physical properties of similar chloroadenosine derivatives and related compounds have been extensively studied. For example, the crystal structure of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, a compound with a somewhat related structure, was determined, providing insights into the nucleophilic addition mechanisms and the presence of intramolecular and intermolecular hydrogen bonds (A. Dziewulska-Kułaczkowska & A. Bartyzel, 2011).
Chemical Reactions and Properties
2-chloroadenosine and its derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. These properties are crucial for their potential applications in chemical synthesis and biological studies. For instance, compounds like 2-chloroadenosine can be metabolized intracellularly, leading to apoptosis in certain cell lines through the activation of caspase-3, DNA fragmentation, and cytochrome c release, indicating a complex interplay of chemical properties with biological systems (Laurent Bastin-Coyette et al., 2008).
Physical Properties Analysis
The physical properties of 2-chloroadenosine derivatives, such as melting points and solubility, play a significant role in their chemical behavior and application potential. While specific data on 2-Chloroadenosine-5'-carboxy-2',3'-acetonide was not directly found, studies on related compounds, such as the polymorphism of 5-chloroacetoxybenzoic acid, provide valuable insights into how structural variations can influence physical properties and stability (R. Montis et al., 2012).
Chemical Properties Analysis
The chemical properties of chloroadenosine derivatives, including reactivity and stability, are influenced by their molecular structure. The presence of chloro and acetoxy groups, for instance, can significantly affect the molecule's reactivity towards nucleophiles and electrophiles, as well as its overall stability and behavior in biological systems. Studies on similar molecules underscore the complexity of these compounds and the importance of detailed chemical analysis for understanding their potential applications and interactions (F. Cotton & F. E. Kühn, 1996).
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide from the web search results.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.
properties
IUPAC Name |
4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOFNJSAFFWKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14775447 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

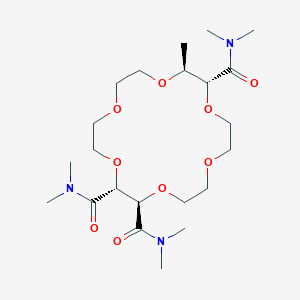
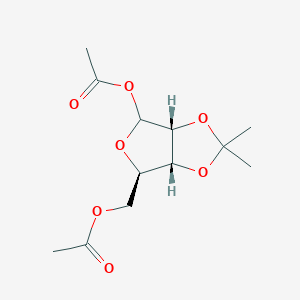
![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
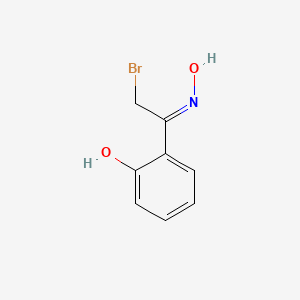
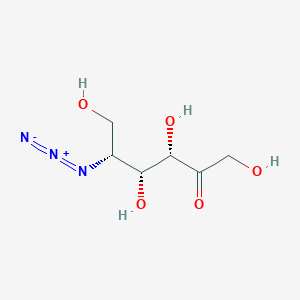
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
